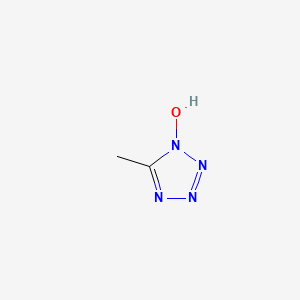
5-Methyl-1H-tetrazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1H-tetrazol-1-ol is a heterocyclic organic compound that belongs to the tetrazole family. Tetrazoles are characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. The presence of the tetrazole ring imparts unique chemical properties to these compounds, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-tetrazol-1-ol typically involves the cycloaddition reaction of nitriles with sodium azide. This reaction is catalyzed by various agents, including zinc salts and iodine, and is carried out in dipolar aprotic solvents such as dimethylformamide (DMF) or acetonitrile . The reaction conditions often involve moderate temperatures and can be accelerated using microwave irradiation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate, allows for efficient and high-yield production . The process is designed to be environmentally friendly, with minimal waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1H-tetrazol-1-ol undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Methyl-1H-tetrazol-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methyl-1H-tetrazol-1-ol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The tetrazole ring’s electron-rich nature allows it to form stable complexes with metal ions, which can influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Tetrazole: The parent compound of the tetrazole family, lacking the methyl group at the 5-position.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position, such as phenyl or alkyl groups.
Uniqueness
5-Methyl-1H-tetrazol-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the methyl group at the 5-position enhances its stability and reactivity compared to the parent tetrazole .
Propriétés
Numéro CAS |
90040-42-9 |
|---|---|
Formule moléculaire |
C2H4N4O |
Poids moléculaire |
100.08 g/mol |
Nom IUPAC |
1-hydroxy-5-methyltetrazole |
InChI |
InChI=1S/C2H4N4O/c1-2-3-4-5-6(2)7/h7H,1H3 |
Clé InChI |
MEQTVUGIYRHIHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=NN1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


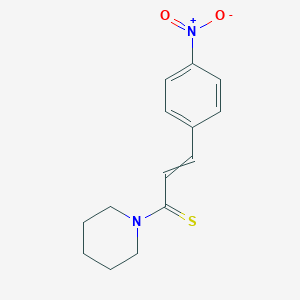
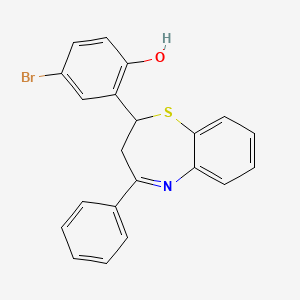
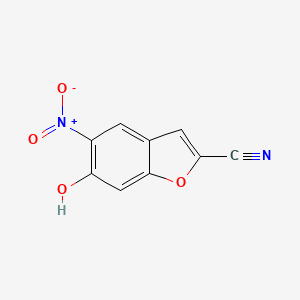

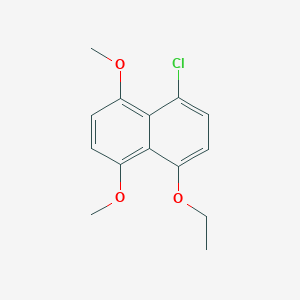
![N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine](/img/structure/B14381577.png)
![1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B14381582.png)
![N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14381583.png)
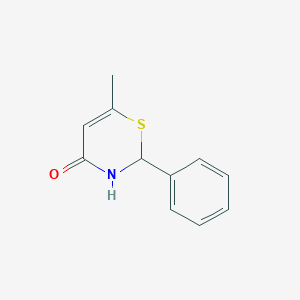
![Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate](/img/structure/B14381604.png)
![1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene](/img/structure/B14381606.png)
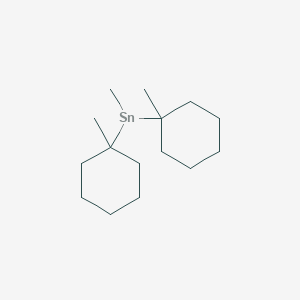
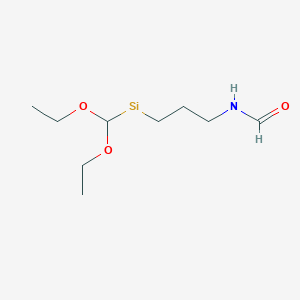
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
